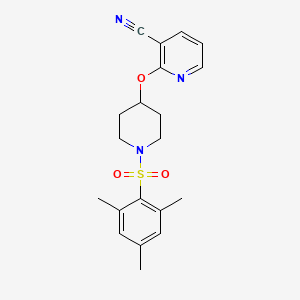
N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and a dimethylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the morpholine ring and the dimethylphenyl group is usually accomplished through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-(2,5-dimethylphenyl)-4-piperidinoquinazolin-2-amine hydrochloride
- N-(2,5-dimethylphenyl)-4-pyrrolidinoquinazolin-2-amine hydrochloride
- N-(2,5-dimethylphenyl)-4-azepinoquinazolin-2-amine hydrochloride
Comparison: Compared to these similar compounds, N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is unique due to the presence of the morpholine ring, which may confer different physicochemical properties and biological activities. The morpholine ring can enhance solubility, stability, and binding interactions, making this compound particularly valuable for certain applications.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-14-7-8-15(2)18(13-14)22-20-21-17-6-4-3-5-16(17)19(23-20)24-9-11-25-12-10-24;/h3-8,13H,9-12H2,1-2H3,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZENCVIQSENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2640575.png)
![[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride](/img/structure/B2640576.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2640579.png)
![1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2640581.png)



![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)
![7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2640589.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2640595.png)
![4-bromo-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2640596.png)
